2-Methoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol
Overview
Description
2-Methoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol is a chemical compound with the molecular formula C15H14F3NO2 and a molecular weight of 297.27 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-Methoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol typically involves several steps. One common method includes the reaction of 2-methoxyphenol with 2-(trifluoromethyl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process and reduce costs.
Chemical Reactions Analysis
2-Methoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
2-Methoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol has several scientific research applications:
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, which can modulate enzyme activity and signal transduction pathways . This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling.
Comparison with Similar Compounds
2-Methoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
2-Methoxy-4-(trifluoromethyl)phenol: Used as a herbicide but can cause crop damage.
Trifluoromethylpyridine: Used in the development of pharmaceuticals and agrochemicals.
Indole derivatives: Known for their broad-spectrum biological activities.
These compounds share some structural similarities but differ in their specific applications and effects.
Properties
IUPAC Name |
2-methoxy-6-[[2-(trifluoromethyl)anilino]methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-21-13-8-4-5-10(14(13)20)9-19-12-7-3-2-6-11(12)15(16,17)18/h2-8,19-20H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYSLBWIIJZBMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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